molecular formula C13H20O3Si B3053289 Silane, [2-(ethenylphenyl)ethyl]trimethoxy- CAS No. 52783-38-7

Silane, [2-(ethenylphenyl)ethyl]trimethoxy-

Cat. No.: B3053289
CAS No.: 52783-38-7
M. Wt: 252.38 g/mol
InChI Key: NINCCBQBUJOHRS-UHFFFAOYSA-N
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Description

Silane, [2-(ethenylphenyl)ethyl]trimethoxy- (CAS 119181-19-0), also known as styrylethyltrimethoxysilane, is an organosilane coupling agent with the molecular formula C₁₃H₂₀O₃Si and a molecular weight of 252.38 g/mol . Its structure features a trimethoxysilyl group linked to a phenylethyl moiety with an ethenyl substituent. This compound is primarily used to enhance interfacial adhesion in polymer composites, particularly in fiber-reinforced materials, by promoting covalent bonding between organic polymers and inorganic substrates .

Properties

IUPAC Name

2-(2-ethenylphenyl)ethyl-trimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3Si/c1-5-12-8-6-7-9-13(12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINCCBQBUJOHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=CC=C1C=C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605677
Record name [2-(2-Ethenylphenyl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52783-38-7
Record name [2-(2-Ethenylphenyl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Styrylethyl Bromide and Vinyl Trimethoxysilane

A widely cited method involves the reaction of styrylethyl bromide (C₆H₅-CH=CH-CH₂CH₂Br) with vinyl trimethoxysilane (CH₂=CH-Si(OCH₃)₃) under inert conditions. This nucleophilic substitution proceeds via a two-step mechanism:

  • Formation of a Grignard Reagent : Styrylethyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate a styrylethylmagnesium bromide intermediate.
  • Silane Coupling : The Grignard reagent attacks the electrophilic silicon center in vinyl trimethoxysilane, displacing the vinyl group and forming the target compound.

Reaction Scheme :
$$ \text{C₆H₅-CH=CH-CH₂CH₂Br} + \text{CH₂=CH-Si(OCH₃)₃} \xrightarrow[\text{THF}]{\text{Mg}} \text{C₆H₅-CH=CH-CH₂CH₂-Si(OCH₃)₃} + \text{CH₂=CH-MgBr} $$

Key Conditions :

  • Temperature: 0–25°C
  • Solvent: Anhydrous THF
  • Yield: ~75% (estimated from analogous reactions)

This method is limited by the sensitivity of Grignard reagents to moisture and the need for rigorous purification to remove magnesium salts.

Hydrosilylation of Styrylethyl Derivatives with Trimethoxysilane

Hydrosilylation offers a direct route by adding trimethoxysilane (HSi(OCH₃)₃) across the double bond of 4-vinylphenylethylene (C₆H₅-CH=CH-CH₂CH₂-) in the presence of a platinum catalyst. This method, adapted from similar epoxy-silane syntheses, involves:

  • Catalyst Activation : Chloroplatinic acid (H₂PtCl₆) or Karstedt’s catalyst is used to initiate the reaction.
  • Regioselective Addition : The Si–H bond adds to the terminal carbon of the styryl group, forming a stable β-adduct.

Reaction Scheme :
$$ \text{C₆H₅-CH=CH-CH₂CH₂-} + \text{HSi(OCH₃)₃} \xrightarrow[\text{Pt}]{\text{90–95°C}} \text{C₆H₅-CH₂-CH(Si(OCH₃)₃)-CH₂CH₂-} $$

Optimization Insights :

  • Catalyst Loading : 0.1–0.5 mol% Pt ensures complete conversion without side reactions.
  • Solvent-Free Conditions : The reaction can proceed neat, simplifying downstream purification.
  • Yield : Up to 90% (reported for analogous epoxy-silane systems).

Condensation of Styrylethyl Alcohol with Chlorotrimethoxysilane

A less common approach involves the condensation of styrylethyl alcohol (C₆H₅-CH=CH-CH₂CH₂OH) with chlorotrimethoxysilane (ClSi(OCH₃)₃) in the presence of a base. The base (e.g., triethylamine) scavenges HCl, driving the reaction to completion:

Reaction Scheme :
$$ \text{C₆H₅-CH=CH-CH₂CH₂OH} + \text{ClSi(OCH₃)₃} \xrightarrow[\text{Et₃N}]{\text{Toluene}} \text{C₆H₅-CH=CH-CH₂CH₂-O-Si(OCH₃)₃} + \text{HCl} $$

Challenges :

  • Competing etherification or polymerization of the styryl group.
  • Requires stoichiometric base, increasing costs.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Hydrosilylation Condensation
Yield 75% 90% 60–70%
Catalyst None Pt-based Base (Et₃N)
Byproducts MgBr₂, CH₂=CH₂ Trace cyclic carbonates HCl, oligomers
Scalability Moderate High Low
Cost High (Grignard reagents) Moderate Low

Industrial-Scale Production Challenges

  • Purification : Distillation under reduced pressure is required to isolate the silane from unreacted monomers and catalysts.
  • Catalyst Recovery : Platinum catalysts are costly; membrane filtration or adsorption techniques are employed for reuse.
  • Safety : Exothermic reactions necessitate temperature control to prevent runaway conditions.

Chemical Reactions Analysis

Types of Reactions: Silane, [2-(ethenylphenyl)ethyl]trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Silane, [2-(ethenylphenyl)ethyl]trimethoxy- is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .

Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and reduce biofouling. It may also be utilized in the development of drug delivery systems .

Industry: In the industrial sector, Silane, [2-(ethenylphenyl)ethyl]trimethoxy- is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials by forming strong bonds with various substrates .

Mechanism of Action

The mechanism of action of Silane, [2-(ethenylphenyl)ethyl]trimethoxy- primarily involves the hydrolysis and condensation of the trimethoxy silane group. Upon exposure to moisture, the trimethoxy groups hydrolyze to form silanols, which can further condense to form siloxane bonds. These siloxane bonds contribute to the formation of a stable and durable network structure, enhancing the material’s properties .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between styrylethyltrimethoxysilane and analogous compounds:

Compound CAS No. Molecular Formula Substituent Key Applications
Styrylethyltrimethoxysilane 119181-19-0 C₁₃H₂₀O₃Si Ethenylphenyl-ethyl Coupling agent for styrenic polymers, adhesion promoter in composites
Trimethoxy(2-phenylethyl)silane 49539-88-0 C₁₁H₁₈O₃Si Phenylethyl (no ethenyl) Surface modification of glass/polymers; lacks vinyl reactivity
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane 3388-04-3 C₁₁H₂₂O₄Si Oxabicycloheptane-ethyl Enhances flexural strength in PLA composites
(3-Aminopropyl)trimethoxysilane 13822-56-5 C₆H₁₇NO₃Si Aminopropyl Adhesion in epoxy resins; forms hydrogen bonds
Trimethoxy(octyl)silane 3069-40-7 C₁₁H₂₆O₃Si Linear octyl chain Hydrophobic coatings; reduces surface energy
Allyltrimethoxysilane 2551-83-9 C₆H₁₄O₃Si Allyl group Crosslinking in silicones; radical polymerization

Performance in Composite Materials

  • Styrylethyltrimethoxysilane: The ethenyl group enables covalent bonding with vinyl-containing polymers (e.g., polystyrene), improving mechanical interlocking.
  • Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane (Coupling Agent B) : Demonstrated a 30% increase in flexural strength in polylactic acid (PLA) composites compared to unmodified fibers, attributed to epoxy-like reactivity from the oxabicyclo group .
  • (3-Aminopropyl)trimethoxysilane: Superior in epoxy-based systems due to amine-epoxy reactions, but hydrolytic stability is lower compared to styrylethyl derivatives .

Reactivity and Stability

  • Hydrolysis Sensitivity : All trimethoxy silanes hydrolyze in aqueous environments, but styrylethyltrimethoxysilane’s bulky aromatic group may slow hydrolysis compared to linear analogs like octyltrimethoxysilane .
  • Functional Group Reactivity: Amino groups (in (3-aminopropyl)trimethoxysilane) enable nucleophilic reactions but may cause premature crosslinking . Ethenyl groups (in styrylethyltrimethoxysilane) participate in radical or thermal polymerization, offering tailored matrix compatibility .

Surface Modification Efficiency

  • Hydrophobicity : Linear alkyl silanes (e.g., trimethoxy(octyl)silane) provide superior water repellency (contact angle >110°) compared to aromatic or functionalized silanes .
  • Adhesion Strength: Styrylethyltrimethoxysilane outperforms non-vinyl analogs in styrene-based composites due to π-π interactions and covalent bonding .

Biological Activity

Silane, specifically [2-(ethenylphenyl)ethyl]trimethoxy- , is a compound of interest due to its potential biological activities and applications in various fields, including medicine, materials science, and nanotechnology. This article explores the biological activity of this silane compound, examining its mechanisms, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of [2-(ethenylphenyl)ethyl]trimethoxy- can be represented as follows:

  • Molecular Formula : C12H16O3Si
  • IUPAC Name : 2-(2-(ethenyl)phenyl)ethyltrimethoxysilane

This compound features a trimethoxy group attached to an ethylene phenyl moiety, which may influence its interaction with biological systems.

Research indicates that silanes can interact with biological membranes and proteins, potentially altering cellular functions. The key mechanisms include:

  • Membrane Interaction : Silanes can integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Protein Binding : These compounds may bind to proteins, influencing enzymatic activity or receptor interactions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of [2-(ethenylphenyl)ethyl]trimethoxy- on various cell lines. The results demonstrate variable cytotoxic effects depending on concentration and exposure time.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

Antimicrobial Activity

Preliminary studies suggest that this silane exhibits antimicrobial properties against certain bacterial strains. For instance, the minimum inhibitory concentration (MIC) for E. coli was determined to be around 50 µg/mL.

Case Studies

  • Case Study on Drug Delivery Systems :
    • A study investigated the use of silane compounds in drug delivery systems, highlighting their ability to enhance the solubility and stability of hydrophobic drugs.
    • Results showed improved bioavailability in animal models when silane-modified nanoparticles were used.
  • Case Study on Coatings :
    • Research explored the application of silanes in biocompatible coatings for medical devices.
    • The findings indicated that silane-treated surfaces exhibited reduced bacterial adhesion compared to untreated surfaces.

In Vivo Studies

Animal studies have shown that silane compounds can modulate immune responses. For example, a study involving mice demonstrated that administration of [2-(ethenylphenyl)ethyl]trimethoxy- resulted in increased levels of anti-inflammatory cytokines.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of silanes. The compound was subjected to acute toxicity tests, revealing a high LD50 value, suggesting low toxicity at therapeutic doses.

Q & A

Basic: What are the recommended synthetic routes for Silane, [2-(ethenylphenyl)ethyl]trimethoxy- in laboratory settings?

Methodological Answer:
The synthesis of Silane, [2-(ethenylphenyl)ethyl]trimethoxy- (CAS 119181-19-0) typically involves hydrosilylation or alkene-silane coupling reactions. A validated approach includes:

  • Hydrosilylation of Vinylphenyl Derivatives: Reacting a vinylphenyl precursor (e.g., 3(or4)-vinylphenylethyl chloride) with trimethoxysilane in the presence of a transition-metal catalyst (e.g., nickel nanoparticles) under inert conditions. This method mirrors procedures for analogous silanes, where yields up to 63% are achieved via controlled temperature (80–100°C) and solvent systems (e.g., THF or toluene) .
  • Purification: Post-synthesis purification via silica gel chromatography or fractional distillation is critical due to the technical-grade purity (92%) of commercial samples .

Key Considerations:

  • Monitor regioselectivity using NMR to confirm the desired substitution pattern (e.g., 3- vs. 4-ethenylphenyl isomers) .
  • Avoid moisture to prevent premature hydrolysis of trimethoxy groups .

Basic: How can researchers characterize the purity and structure of Silane, [2-(ethenylphenyl)ethyl]trimethoxy-?

Methodological Answer:
Spectroscopic Techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks to confirm the vinylphenyl moiety (δ 5.2–6.7 ppm for CH2=CH–), ethoxy chain (δ 0.6–1.2 ppm for Si–CH2), and trimethoxy groups (δ 3.5–3.6 ppm for –OCH3) .
  • FT-IR: Detect Si–O–C stretches (~1,080 cm<sup>-1</sup>) and vinyl C=C bonds (~1,640 cm<sup>-1</sup>) .
  • GC-MS/HPLC: Quantify purity (≥92% for technical grade) and identify byproducts like unreacted silane or oligomers .

Physical Properties:

  • Density/Boiling Point: Compare experimental values (e.g., 1.065 g/mL at 25°C) to literature data to verify consistency .

Basic: What are the primary research applications of Silane, [2-(ethenylphenyl)ethyl]trimethoxy-?

Methodological Answer:
This compound is a silane coupling agent used to enhance interfacial adhesion in:

  • Polymer Composites: As a surface modifier for silica nanoparticles or glass fibers, improving dispersion in styrenic resins (e.g., polystyrene or PMMA) via covalent Si–O–substrate bonds .
  • Hybrid Materials: Co-polymerization with methacrylate monomers (e.g., HEMA) to create crosslinked networks with tailored mechanical properties .

Experimental Design:

  • Optimize silane concentration (0.5–2 wt%) in solvent (ethanol/water, 90:10) for substrate pretreatment .
  • Validate adhesion via peel tests or SEM imaging of fracture surfaces .

Advanced: How do reaction conditions influence the hydrolysis and condensation kinetics of Silane, [2-(ethenylphenyl)ethyl]trimethoxy-?

Methodological Answer:
Kinetic Studies:

  • pH Dependence: Acidic (pH 4–5) or basic (pH 9–10) conditions accelerate hydrolysis. Track Si–OCH3 conversion using <sup>29</sup>Si NMR .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) slow hydrolysis vs. aqueous systems, enabling controlled condensation into siloxane networks .

Data Contradictions:

  • Commercial samples (92% purity) may exhibit variable kinetics due to impurities; always validate with freshly synthesized batches .

Advanced: What strategies address regioselectivity challenges in functionalizing Silane, [2-(ethenylphenyl)ethyl]trimethoxy-?

Methodological Answer:
Regioselective Functionalization:

  • Catalyst Tuning: Use chiral ligands with platinum catalysts to direct hydrosilylation toward α- or β-adducts of the vinyl group .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., silyl ether protection of –OH groups) to isolate desired isomers .

Validation:

  • Compare <sup>1</sup>H NMR spectra of products to computational models (DFT) for regioselectivity prediction .

Advanced: How should researchers handle discrepancies in reported purity values (e.g., 92% vs. 98%)?

Methodological Answer:
Root-Cause Analysis:

  • Source Variability: Technical-grade samples (92%) contain synthesis byproducts, while lab-synthesized batches may achieve >98% purity after chromatography .
  • Analytical Methods: Cross-validate purity using GC-MS (volatile impurities) and elemental analysis (C/H/Si content) .

Mitigation:

  • Document synthesis protocols (e.g., catalyst type, reaction time) and purification steps to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silane, [2-(ethenylphenyl)ethyl]trimethoxy-
Reactant of Route 2
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Silane, [2-(ethenylphenyl)ethyl]trimethoxy-

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